Carbamodithioic acid, methyl-, methyl ester
Overview
Description
Carbamodithioic acid, methyl-, methyl ester is an organic compound with the molecular formula C3H7NS2. It is a member of the dithiocarbamate family, which are sulfur-containing compounds known for their diverse applications in agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a dithiocarbamate group bonded to a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with methylamine, followed by methylation of the resulting intermediate. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is usually purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions typically yield thiols or other sulfur-containing derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Carbamodithioic acid, methyl-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metalloproteases.
Medicine: Explored for its potential therapeutic effects, including its use as an antifungal and antibacterial agent.
Industry: Utilized in the production of rubber accelerators, pesticides, and fungicides.
Mechanism of Action
The mechanism of action of carbamodithioic acid, methyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding often involves the formation of covalent bonds with the sulfur atoms in the dithiocarbamate group, leading to the inactivation of the enzyme. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with two methyl groups attached to the nitrogen atom.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.
Uniqueness
Carbamodithioic acid, methyl-, methyl ester is unique due to its specific combination of a dithiocarbamate group and a methyl ester. This structure imparts distinct chemical properties, such as its reactivity towards nucleophiles and electrophiles, making it a versatile reagent in organic synthesis. Additionally, its ability to form stable metal complexes sets it apart from other dithiocarbamates, enhancing its utility in various applications.
Properties
IUPAC Name |
methyl N-methylcarbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-4-3(5)6-2/h1-2H3,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJXOLPHDGBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156478 | |
Record name | Carbamodithioic acid, methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-11-1 | |
Record name | N,S-Dimethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamodithioic acid, methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,S-DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DJ6KQ6N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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